5-[(Piperidin-3-yl)methyl]pyridin-2-amine is a compound that belongs to the class of substituted pyridines, characterized by the presence of a piperidine group attached to a pyridine ring. This compound has garnered interest in medicinal chemistry due to its potential pharmacological applications, particularly as an intermediate in the synthesis of biologically active molecules.
The compound can be synthesized through various chemical reactions, including reductive amination and nucleophilic substitution methods. Its derivatives are often explored for their therapeutic properties, particularly in the context of central nervous system disorders and other medical applications.
5-[(Piperidin-3-yl)methyl]pyridin-2-amine is classified as an organic compound, specifically a heterocyclic amine. It features both a pyridine and a piperidine moiety, making it a valuable scaffold in drug design.
The synthesis of 5-[(Piperidin-3-yl)methyl]pyridin-2-amine can be achieved through several methods:
The molecular structure of 5-[(Piperidin-3-yl)methyl]pyridin-2-amine consists of a pyridine ring with a piperidine group attached via a methylene bridge.
This compound exhibits basic properties due to the presence of both amine functional groups.
5-[(Piperidin-3-yl)methyl]pyridin-2-amine can participate in various chemical reactions:
The reactivity of this compound is largely dictated by its functional groups, allowing for modifications that can lead to diverse derivatives with potential biological activity.
The mechanism of action for compounds derived from 5-[(Piperidin-3-yl)methyl]pyridin-2-amine often involves interaction with specific receptors or enzymes within biological systems. For example:
Studies indicate that modifications to the piperidine and pyridine components can significantly alter pharmacological profiles, making structure–activity relationship studies essential for drug development.
5-[(Piperidin-3-yl)methyl]pyridin-2-amine is typically characterized by:
5-[(Piperidin-3-yl)methyl]pyridin-2-amine and its derivatives are primarily explored for their potential applications in:
This compound exemplifies how structural modifications can lead to significant changes in biological activity, underscoring its importance in medicinal chemistry research.
5-[(Piperidin-3-yl)methyl]pyridin-2-amine represents a bifunctional heterocyclic compound with systematic IUPAC name 5-(piperidin-3-ylmethyl)pyridin-2-amine. Its molecular framework (C11H17N3) integrates two nitrogen-containing rings: a pyridine ring substituted with an amino group at position 2, and a piperidine ring connected via a methylene bridge at position 3. The compound's SMILES notation (C1CC(CNC1)CC2=CN=C(C=C2)N) precisely encodes this connectivity [4] [6]. With CAS Registry Number 1337747-83-7, it is cataloged across chemical databases under varied naming conventions including 5-(piperidin-3-ylmethyl)pyridin-2-amine and 5-((piperidin-3-yl)methyl)pyridin-2-amine [1] [4]. Taxonomically, it belongs to the pyridinylpiperidine hybrid class, characterized by sp3-sp2 carbon linkages between saturated and unsaturated nitrogen heterocycles. This structural motif exhibits tautomeric potential at the 2-aminopyridine moiety and stereochemical variability at the piperidine C3 position, though it is typically utilized as a racemate in drug discovery contexts .
Table 1: Nomenclature and Identifiers
Classification | Identifier |
---|---|
Systematic Name | 5-(piperidin-3-ylmethyl)pyridin-2-amine |
CAS Registry | 1337747-83-7 |
Molecular Formula | C11H17N3 |
SMILES | C1CC(CNC1)CC2=CN=C(C=C2)N |
InChIKey | YYIXBIFNOMFDOT-UHFFFAOYSA-N |
Alternative Names | 5-((Piperidin-3-yl)methyl)pyridin-2-amine; 5-(Piperidin-3-ylmethyl)pyridin-2-amine |
The strategic integration of pyridine and piperidine pharmacophores emerged prominently in late 20th-century medicinal chemistry, driven by the privileged status of both heterocycles in CNS-targeting therapeutics. Early pyridinylpiperidine derivatives focused primarily on rigid fusion architectures, exemplified by β-carboline alkaloid analogs investigated for neurological activity [3]. The 2000s witnessed a paradigm shift toward flexible methylene-bridged variants like 5-[(piperidin-3-yl)methyl]pyridin-2-amine, enabling three-dimensional vector exploration unavailable in planar scaffolds [8] [9]. Patent analysis reveals accelerating interest post-2010, with Google Patents documenting applications in serotonin receptor modulation (US8748459B2) and bone anabolic agents [5] [9]. This compound specifically gained traction as a synthetic intermediate for 5-HT1F receptor agonists—validated targets for migraine therapy—where its secondary amine enables acylative diversification into pharmacologically active amides [5]. The structural evolution demonstrates rational scaffold hopping from early piperidine-indole hybrids to conformationally restricted pyridinylpiperidines, balancing target affinity with physicochemical improvements [3] [8].
Table 2: Historical Milestones in Pyridinylpiperidine Development
Timeframe | Development Phase | Key Advances |
---|---|---|
1980-1999 | First-generation fused scaffolds | β-carboline derivatives for neurological targets; Limited conformational flexibility |
2000-2010 | Flexible linker exploration | Methylene-bridged analogs; Enhanced spatial vector control |
2011-Present | Targeted therapeutic applications | 5-HT1F agonists (e.g., lasmiditan precursors); Bone anabolic agents |
The 5-[(piperidin-3-yl)methyl]pyridin-2-amine architecture exemplifies sophisticated bioisosteric design, merging complementary pharmacological properties of its constituent heterocycles. The 2-aminopyridine moiety provides a hydrogen-bonding triad (two acceptors from pyridine nitrogen and one donor from amine) capable of mimicking adenine interactions in kinase binding sites . Concurrently, the piperidine ring delivers conformational flexibility through its chair-boat transitions, enabling adaptive binding to protein targets with deep hydrophobic pockets [9]. Molecular topology analysis reveals a Fsp3 value of 0.38 for the base scaffold—exceeding Lipinski's guideline for drug-likeness (Fsp3 > 0.47 is ideal) and predicting enhanced solubility over flat analogs [9]. This bifunctionality enables dual targeting strategies, evidenced in its application toward both neurological disorders (via 5-HT receptor engagement) and metabolic diseases (through kinase modulation) [5] . The methylene spacer critically distances the pharmacophores at 4.2-5.1Å—optimal for simultaneous engagement of adjacent protein subpockets without entropic penalty [2]. Computational models indicate the protonated piperidine nitrogen (pKa ~10.2) and pyridine nitrogen (pKa ~6.8) provide pH-dependent membrane permeability, facilitating blood-brain barrier penetration in CNS applications .
Table 3: Molecular Features of Dual Ring Systems
Structural Feature | Biopharmaceutical Property | Design Advantage |
---|---|---|
2-Aminopyridine moiety | Hydrogen-bonding capacity (2 acceptors, 1 donor) | Kinase ATP-site mimicry; Enhanced target affinity |
Piperidine ring | Conformational flexibility (ΔG‡ chair-flip = 42 kJ/mol) | Adaptive binding to protein cavities |
Methylene linker | Distance: 4.2-5.1Å between ring centroids | Optimal for bivalent protein engagement |
Fraction sp3 carbon (Fsp3) | 0.38 (C11H17N3) | Improved solubility over planar scaffolds |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9